1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene
CAS No.: 1806346-69-9
Cat. No.: VC2976452
Molecular Formula: C7H2Br2F4O
Molecular Weight: 337.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1806346-69-9 |
|---|---|
| Molecular Formula | C7H2Br2F4O |
| Molecular Weight | 337.89 g/mol |
| IUPAC Name | 1,2-dibromo-3-fluoro-5-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C7H2Br2F4O/c8-4-1-3(14-7(11,12)13)2-5(10)6(4)9/h1-2H |
| Standard InChI Key | KZKXLGNHRNIASW-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)Br)Br)OC(F)(F)F |
| Canonical SMILES | C1=C(C=C(C(=C1F)Br)Br)OC(F)(F)F |
Introduction
1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring with two bromine atoms, one fluorine atom, and a trifluoromethoxy group attached to it. This unique combination of substituents imparts distinctive chemical properties, making it valuable in organic synthesis and medicinal chemistry .
Synthesis Methods
The synthesis of 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene typically involves several steps starting from appropriate benzene derivatives. A common approach includes the bromination of 3,5-dibromoaniline followed by fluorination using agents like Selectfluor or N-fluoro-pyridinium salts. The reaction conditions are optimized to prevent over-bromination and ensure high yields of the desired product.
Synthetic Route Overview
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Starting Material: 3,5-Dibromoaniline
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Bromination: Introduction of bromine atoms to the benzene ring
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Fluorination: Introduction of a fluorine atom using a fluorinating agent
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Trifluoromethoxylation: Attachment of the trifluoromethoxy group
Chemical Reactions and Applications
1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including substitution and oxidation reactions. Palladium catalysts are commonly used in substitution reactions, while potassium permanganate or chromium trioxide can be used as oxidizing agents.
Applications in Research
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Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules due to its reactive halogen atoms.
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Medicinal Chemistry: The trifluoromethoxy group enhances lipophilicity and stability, making it valuable in drug design.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene | Contains bromine instead of iodine | Different halogen affects reactivity |
| 1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene | Two iodine atoms instead of bromine | Different halogen affects reactivity and applications |
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